3-Bromo-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-Bromo-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

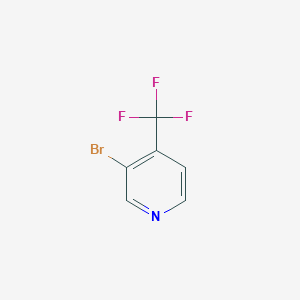

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNNLECPNPMTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601427 | |

| Record name | 3-Bromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-70-2 | |

| Record name | 3-Bromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of 3-Bromo-4-(trifluoromethyl)pyridine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, fluorinated heterocyclic compounds have emerged as pivotal structural motifs. Among these, 3-Bromo-4-(trifluoromethyl)pyridine stands out as a versatile and highly valuable building block. The strategic placement of a bromine atom and a trifluoromethyl group on the pyridine ring imparts a unique combination of reactivity and physicochemical properties, making it an indispensable intermediate in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3]

The trifluoromethyl (-CF3) group, a bioisostere for a chlorine atom, is a key player in modulating the biological and physical properties of a molecule.[4] Its strong electron-withdrawing nature significantly influences the electron density of the pyridine ring, enhancing metabolic stability, increasing lipophilicity, and often improving the binding affinity of the final compound to its biological target.[1][4] The bromine atom, on the other hand, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling and substitution reactions, allowing for the facile introduction of molecular complexity.[5][6] This guide provides a comprehensive technical overview of the synthesis, properties, and key applications of 3-Bromo-4-(trifluoromethyl)pyridine, offering valuable insights for researchers and professionals in organic synthesis and drug development.

Physicochemical Properties: A Quantitative Overview

The distinct properties of 3-Bromo-4-(trifluoromethyl)pyridine are fundamental to its utility in chemical synthesis. A summary of its key physical and chemical characteristics is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C6H3BrF3N | [7][8] |

| Molecular Weight | 225.99 g/mol | [7][8] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 172-177 °C | [5] |

| Density | ~1.729 g/mL | [5] |

| Melting Point | ~-46 °C | [5] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform; insoluble in water. | [5] |

| pKa | 0.51 ± 0.18 (Predicted) | [7] |

The trifluoromethyl group's high electronegativity significantly impacts the electron distribution within the pyridine ring, rendering the compound more stable in certain chemical reactions and storage conditions.[5] This electronic effect also contributes to increased lipophilicity, a crucial factor for bioavailability in medicinal chemistry.[1][5]

Synthesis Methodologies: A Detailed Exploration

Several synthetic routes to 3-Bromo-4-(trifluoromethyl)pyridine have been developed, each with its own set of advantages and considerations regarding starting materials, reaction conditions, and scalability. The choice of a particular method often depends on the availability of precursors and the desired purity of the final product.

Method 1: Direct Bromination of 4-(Trifluoromethyl)pyridine

A common and direct approach involves the electrophilic bromination of 4-(trifluoromethyl)pyridine. This method leverages the directing effects of the pyridine nitrogen and the trifluoromethyl group to achieve regioselective bromination at the 3-position.

Protocol:

-

Dissolve 4-(trifluoromethyl)pyridine in a suitable inert solvent, such as dichloromethane.

-

Cool the reaction mixture to a controlled temperature, typically between 0 °C and 5 °C.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.

-

Initiate the reaction with a radical initiator, for instance, benzoyl peroxide.

-

Maintain stirring and monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction and purify the product using standard methods like column chromatography.[5]

Causality: The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, in the pyridine ring, the nitrogen atom's electron-withdrawing nature deactivates the 2, 4, and 6 positions towards electrophilic attack. The combined electronic effects of the nitrogen and the C4-CF3 group favor electrophilic substitution at the C3 position.

Caption: Workflow for the direct bromination of 4-(trifluoromethyl)pyridine.

Method 2: Functional Group Interconversion from Pyridine Derivatives

Another synthetic strategy involves the transformation of a pre-functionalized pyridine ring. For instance, a ketone group can be converted into a bromine atom.

Protocol:

-

Start with a suitable pyridine derivative, such as 4-(trifluoromethyl)-2-pyridinone.

-

React the pyridinone with a halogenating agent, for example, phosphorus tribromide (PBr3) or phosphorus oxybromide (POBr3).

-

This substitution reaction replaces the ketone group with a bromine atom.

-

The desired 3-bromo isomer is often obtained through subsequent steps or by starting with an appropriately substituted pyridinone.

-

Purification of the final product is typically achieved through extraction and distillation.[5]

Causality: This method relies on the reactivity of the pyridinone tautomer, where the oxygen can be displaced by a bromide nucleophile upon activation by the phosphorus-based reagent. The regiochemistry is dictated by the starting material.

Method 3: Transition Metal-Catalyzed Bromination

Modern synthetic organic chemistry often employs transition metal catalysis for efficient and selective transformations. Palladium-catalyzed reactions, for example, can be utilized for the bromination of pyridine rings.

Protocol:

-

Combine the 4-(trifluoromethyl)pyridine substrate with a bromine source, such as copper(II) bromide (CuBr2).

-

Employ a transition metal catalyst, typically a palladium-based catalyst.

-

The reaction is conducted in the presence of a suitable ligand and base.

-

Precise control of reaction parameters like temperature and time is crucial for optimal yield.

-

The reaction system should be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and substrate.

-

Workup involves standard procedures such as filtration, concentration, and recrystallization to isolate the pure product.[5]

Causality: The palladium catalyst facilitates the C-H activation of the pyridine ring, followed by a reductive elimination step with the bromine source to form the C-Br bond. The choice of ligand is critical for tuning the reactivity and selectivity of the catalyst.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Bromo-4-(trifluoromethyl)pyridine stems from the distinct reactivity of the bromine atom and the influence of the trifluoromethyl group.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing trifluoromethyl group, in conjunction with the pyridine nitrogen, activates the ring towards nucleophilic aromatic substitution. However, the bromine at the 3-position is generally less reactive in SNAr reactions compared to isomers with bromine at the 2- or 4-positions.[6] Nevertheless, under specific conditions, the bromine can be displaced by strong nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 3-Bromo-4-(trifluoromethyl)pyridine is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.[6]

-

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling with boronic acids or their esters. The general reactivity trend for bromopyridines in Suzuki coupling is 4-bromo > 2-bromo > 3-bromo.[6] The electron-withdrawing CF3 group generally enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.[6]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.

-

Sonogashira Coupling: This reaction enables the formation of C-C bonds with terminal alkynes.

-

Heck Coupling: Used for the formation of C-C bonds with alkenes.

Caption: Key cross-coupling reactions involving 3-Bromo-4-(trifluoromethyl)pyridine.

The versatility of these reactions makes 3-Bromo-4-(trifluoromethyl)pyridine a cornerstone intermediate for building complex molecular architectures found in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] For instance, trifluoromethylpyridine derivatives have been integral in the development of drugs for oncology, with some compounds showing inhibitory activity against specific kinases involved in cancer proliferation.[1]

Safety and Handling

3-Bromo-4-(trifluoromethyl)pyridine is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[10] It is harmful if swallowed, in contact with skin, or if inhaled.[9] In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

Conclusion: A Versatile Tool for Innovation

3-Bromo-4-(trifluoromethyl)pyridine is a testament to the power of strategic molecular design. The synergistic interplay between the bromine atom and the trifluoromethyl group on the pyridine scaffold provides chemists with a powerful and versatile tool for the synthesis of complex and high-value molecules. Its established role in the development of pharmaceuticals and agrochemicals underscores its importance.[2][3] As the demand for novel and effective chemical entities continues to grow, the utility of 3-Bromo-4-(trifluoromethyl)pyridine as a key synthetic intermediate is poised to expand, driving innovation across the chemical sciences.

References

- Pipzine Chemicals. 3-Bromo-4-trifluoromethylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ChemicalBook. 3-Bromo-4-trifluoromethylpyridine | 936841-70-2.

- Benchchem. Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Research Outreach.

- Sigma-Aldrich. 3-Bromo-4-(trifluoromethyl)pyridine | 936841-70-2.

- Sigma-Aldrich. 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine.

- MDPI.

- CymitQuimica.

- PubChem. 3-Bromo-4-(trifluoromethyl)pyridine | C6H3BrF3N | CID 19937263.

- SAFETY DATA SHEET. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.

- ChemicalBook. 3-BROMO-4-FLUOROPYRIDINE synthesis.

- MSDS of 3-Bromo-2-(trifluoromethyl)pyridine.

- ChemicalBook. 3-BROMO-4-(TRIFLUOROMETHYL)PYRIDINE.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Bromo-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Reliable China Manufacturer [pipzine-chem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Bromo-4-trifluoromethylpyridine | 936841-70-2 [chemicalbook.com]

- 8. 3-BROMO-4-(TRIFLUOROMETHYL)PYRIDINE [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Synthesis of 3-Bromo-4-(trifluoromethyl)pyridine

Abstract

This technical guide provides an in-depth analysis of the synthetic methodologies for producing 3-Bromo-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1][2] This document explores the prevalent synthetic routes, focusing on the mechanistic underpinnings, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and drug development professionals, offering practical insights to enable the efficient and safe synthesis of this important intermediate.

Introduction: The Significance of 3-Bromo-4-(trifluoromethyl)pyridine

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[3] 3-Bromo-4-(trifluoromethyl)pyridine is a valuable heterocyclic intermediate that leverages the synergistic effects of a bromine atom and a trifluoromethyl group on a pyridine scaffold.[4] This unique substitution pattern makes it a highly sought-after precursor for the synthesis of a diverse range of complex molecules.[1][2]

The pyridine ring itself is a common motif in bioactive compounds, and the presence of a strong electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electronic properties of the ring, making it more susceptible to certain chemical transformations. The bromine atom at the 3-position provides a reactive site for introducing further molecular complexity, most notably through palladium-catalyzed cross-coupling reactions.[2]

This guide will focus on the most practical and widely employed synthetic strategies for accessing 3-Bromo-4-(trifluoromethyl)pyridine, with a particular emphasis on the direct bromination of 4-(trifluoromethyl)pyridine.

Synthetic Strategies: An Overview

Several synthetic routes to 3-Bromo-4-(trifluoromethyl)pyridine have been reported, each with its own set of advantages and limitations. The primary approaches can be broadly categorized as:

-

Direct Bromination of 4-(Trifluoromethyl)pyridine: This is often the most direct and atom-economical approach. The regioselectivity of the bromination is a key challenge that must be carefully controlled.

-

Functional Group Interconversion: This strategy involves the synthesis of a substituted pyridine precursor, followed by the conversion of an existing functional group into a bromine atom. For instance, a pyridinone derivative can be converted to the corresponding bromo-pyridine.[5]

-

Transition Metal-Catalyzed C-H Functionalization: Modern synthetic methods are increasingly exploring the direct, catalyst-mediated conversion of C-H bonds to C-Br bonds. While powerful, these methods can require specialized catalysts and ligands.[5]

-

Sandmeyer-type Reactions: Starting from an amino-pyridine precursor, a diazonium salt can be generated and subsequently displaced by a bromide, often using a copper(I) bromide catalyst.[6][7]

This guide will provide a detailed examination of the direct bromination approach due to its straightforward nature and common application.

Core Synthesis: Direct Bromination of 4-(Trifluoromethyl)pyridine

The direct bromination of 4-(trifluoromethyl)pyridine is a conceptually simple electrophilic aromatic substitution. However, the strong deactivating effect of the trifluoromethyl group and the inherent reactivity of the pyridine ring necessitate careful selection of the brominating agent and reaction conditions to achieve the desired regioselectivity and yield.

Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as it provides a low, steady concentration of electrophilic bromine, which can help to minimize side reactions.[1][5] The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light, especially when using NBS.

The trifluoromethyl group is a powerful deactivating and meta-directing group. Therefore, electrophilic attack is directed to the positions meta to the CF₃ group, which are the 3- and 5-positions. The pyridine nitrogen also deactivates the ring towards electrophilic attack, particularly at the 2- and 6-positions. The combination of these electronic effects favors bromination at the 3-position.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Figure 1. Simplified mechanism of electrophilic bromination.

Experimental Protocol

The following protocol is a representative example for the synthesis of 3-Bromo-4-(trifluoromethyl)pyridine via direct bromination.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(Trifluoromethyl)pyridine | 147.11 | 10.0 g | 0.068 |

| N-Bromosuccinimide (NBS) | 177.98 | 12.1 g | 0.068 |

| Benzoyl Peroxide | 242.23 | 0.16 g | 0.00068 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)pyridine (10.0 g, 0.068 mol) and dichloromethane (100 mL). Stir the mixture until the starting material is fully dissolved.[5]

-

Reagent Addition: Add N-bromosuccinimide (12.1 g, 0.068 mol) and benzoyl peroxide (0.16 g, 0.00068 mol) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold dichloromethane.

-

Purification: The filtrate is then washed sequentially with a 10% aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-Bromo-4-(trifluoromethyl)pyridine as a clear oil or low-melting solid.

Expected Yield: 60-75%

Process Optimization and Safety Considerations

-

Solvent Choice: While dichloromethane is commonly used, other chlorinated solvents like chloroform or carbon tetrachloride can also be employed.[5] The choice of solvent can influence the reaction rate and selectivity.

-

Initiator: AIBN can be used as an alternative to benzoyl peroxide. The amount of initiator should be catalytic.

-

Temperature Control: The reaction temperature should be carefully controlled to prevent over-bromination or other side reactions.[1]

-

Purity of Reagents: Ensure that the NBS is of high purity, as impurities can lead to undesired side reactions.

-

Safety: Brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dichloromethane is a volatile and potentially carcinogenic solvent.

Alternative Synthetic Route: The Sandmeyer Reaction

For substrates where direct bromination is not feasible or gives poor selectivity, the Sandmeyer reaction offers a reliable alternative.[6] This multi-step process begins with the corresponding aminopyridine.

Workflow for Sandmeyer Synthesis

The general workflow for the synthesis of 3-Bromo-4-(trifluoromethyl)pyridine via the Sandmeyer reaction is as follows:

Caption: Figure 2. Workflow for the Sandmeyer synthesis.

Mechanistic Principles of the Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[6] The key steps are:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a diazonium salt.

-

Single Electron Transfer: Copper(I) bromide donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[7]

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[7]

This method is particularly useful for introducing a bromine atom at a specific position on the pyridine ring, as the starting aminopyridine can often be synthesized with high regioselectivity.

Characterization

The identity and purity of the synthesized 3-Bromo-4-(trifluoromethyl)pyridine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and purity.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups.

Conclusion

The synthesis of 3-Bromo-4-(trifluoromethyl)pyridine is a critical process for accessing a wide range of advanced intermediates in the pharmaceutical and agrochemical industries. While several synthetic routes exist, direct bromination of 4-(trifluoromethyl)pyridine with NBS offers a straightforward and efficient method. For substrates requiring higher regioselectivity, the Sandmeyer reaction provides a robust alternative. A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters are paramount to achieving high yields and purity. This guide provides the necessary technical details and practical insights to aid researchers in the successful synthesis of this valuable compound.

References

-

Pipzine Chemicals. 3-Bromo-4-trifluoromethylpyridine. [Link]

-

ResearchGate. Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to.... [Link]

- Google Patents. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

European Patent Office. Amino-trifluoromethylpyridine compound and process for preparing the same - EP 0228846 A1. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]

- 5. 3-Bromo-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Reliable China Manufacturer [pipzine-chem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

A Comprehensive Technical Guide to 3-Bromo-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-4-(trifluoromethyl)pyridine, a key fluorinated building block in contemporary medicinal chemistry and agrochemical synthesis. The strategic placement of a bromine atom and a trifluoromethyl group on the pyridine scaffold imparts unique electronic and physicochemical properties, rendering it a valuable precursor for the synthesis of complex molecular architectures, particularly kinase inhibitors. This document details the compound's structural and physicochemical properties, provides validated experimental protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura cross-coupling, and discusses its reactivity and applications, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl (-CF3) groups into heterocyclic scaffolds is a cornerstone of modern drug design. The -CF3 group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties.[1] When combined with the pyridine ring, a privileged structure in medicinal chemistry, the resulting trifluoromethylpyridines become powerful intermediates for the development of novel therapeutics and agrochemicals.[2]

3-Bromo-4-(trifluoromethyl)pyridine (CAS No. 936841-70-2) has emerged as a particularly useful building block. The bromine atom at the 3-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions, while the electron-withdrawing -CF3 group at the 4-position modulates the reactivity of the pyridine ring. This guide offers a comprehensive overview of this valuable compound for researchers engaged in synthetic and medicinal chemistry.

Compound Identification and Physicochemical Properties

CAS Number: 936841-70-2[3]

Molecular Formula: C₆H₃BrF₃N[3]

Molecular Weight: 225.99 g/mol [3]

Structure:

Caption: Chemical structure of 3-Bromo-4-(trifluoromethyl)pyridine.

Table 1: Physicochemical Properties of 3-Bromo-4-(trifluoromethyl)pyridine

| Property | Value | Reference(s) |

| Physical Form | Clear, colorless to light yellow liquid | [4] |

| Boiling Point | 190.1 ± 35.0 °C (Predicted) | [3] |

| Density | 1.707 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane and chloroform. | [4] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Synthesis of 3-Bromo-4-(trifluoromethyl)pyridine

The most direct and common laboratory-scale synthesis of 3-Bromo-4-(trifluoromethyl)pyridine involves the electrophilic bromination of 4-(trifluoromethyl)pyridine. N-Bromosuccinimide (NBS) is an effective and milder brominating agent for this transformation, often performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

Caption: Synthetic pathway to 3-Bromo-4-(trifluoromethyl)pyridine.

Detailed Experimental Protocol: Bromination of 4-(Trifluoromethyl)pyridine

This protocol is a representative procedure based on established methods for the bromination of activated pyridine rings.[4][5]

Materials:

-

4-(Trifluoromethyl)pyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stir bar

-

Stir plate

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature (20-25 °C). The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Extraction: Wash the organic layer with brine solution multiple times to remove the DMF. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 3-Bromo-4-(trifluoromethyl)pyridine.

Reactivity and Synthetic Applications

The synthetic utility of 3-Bromo-4-(trifluoromethyl)pyridine lies in the reactivity of the C-Br bond, which readily participates in various cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming C-C bonds, enabling the introduction of aryl and heteroaryl substituents at the 3-position of the pyridine ring.[6]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base.[7] For 3-bromopyridines, common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand.[8][9]

Caption: Suzuki-Miyaura coupling of 3-Bromo-4-(trifluoromethyl)pyridine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from general methods for the Suzuki-Miyaura coupling of 3-bromopyridines.[4][10]

Materials:

-

3-Bromo-4-(trifluoromethyl)pyridine

-

Arylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or microwave vial

-

Magnetic stir bar and stir plate/heater or microwave reactor

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Bromo-4-(trifluoromethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Stir the reaction mixture vigorously and heat to 90-110 °C for 12-18 hours, or heat in a microwave reactor at 120-150 °C for 15-30 minutes.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-(trifluoromethyl)pyridine.

Application in the Synthesis of Kinase Inhibitors

The 3-substituted-4-(trifluoromethyl)pyridine motif is a key structural feature in numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[11] The trifluoromethyl group can enhance the binding of the inhibitor to the ATP-binding pocket of the kinase.

A prominent example is the drug Sorafenib, a multi-kinase inhibitor. While Sorafenib itself contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, its synthesis highlights the importance of this substitution pattern.[6] 3-Bromo-4-(trifluoromethyl)pyridine serves as a valuable starting material for the synthesis of analogous structures, allowing for the exploration of structure-activity relationships in the development of new kinase inhibitors.[12][13]

Characterization and Spectroscopic Data

Accurate characterization of 3-Bromo-4-(trifluoromethyl)pyridine is crucial for its use in synthesis. The following are expected spectroscopic data based on its structure and data from analogous compounds.[14][15]

Table 2: Expected Spectroscopic Data for 3-Bromo-4-(trifluoromethyl)pyridine

| Technique | Expected Data |

| ¹H NMR | Three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C2 would likely be a singlet or a narrow doublet, the proton at C6 a doublet, and the proton at C5 a doublet of doublets. |

| ¹³C NMR | Expect signals for the five pyridine carbons and one for the trifluoromethyl carbon. The carbon bearing the bromine (C3) and the carbon bearing the trifluoromethyl group (C4) will be significantly shifted. The CF₃ carbon will appear as a quartet due to C-F coupling.[14] |

| Mass Spec. | The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[16] |

Safety and Handling

3-Bromo-4-(trifluoromethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

3-Bromo-4-(trifluoromethyl)pyridine is a high-value building block for the synthesis of complex organic molecules, particularly for applications in drug discovery and agrochemical development. Its unique combination of a reactive bromine handle and a property-enhancing trifluoromethyl group makes it an indispensable tool for medicinal chemists. The synthetic and derivatization protocols provided in this guide offer a solid foundation for researchers to utilize this versatile compound in their synthetic endeavors.

References

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Institutes of Health. [Link]

-

Supporting Information for - The Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

Aerobic C−N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. ResearchGate. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Pyridine, 3-bromo- - NIST WebBook. [Link]

-

3-Bromo-4-(trifluoromethyl)pyridine | C6H3BrF3N. PubChem. [Link]

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Books.

-

The Suzuki Reaction. Andrew G Myers Research Group. [Link]

-

Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF. ResearchGate. [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

physical and chemical properties of 3-Bromo-4-(trifluoromethyl)pyridine

An In-Depth Technical Guide to 3-Bromo-4-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal and agrochemical research, fluorinated heterocyclic compounds are indispensable tools for the development of novel active ingredients.[1] Among these, 3-Bromo-4-(trifluoromethyl)pyridine has emerged as a critical structural motif and a versatile synthetic intermediate.[2] This guide offers a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The unique interplay between the pyridine ring, a bromine atom, and a trifluoromethyl group imparts distinct characteristics that are highly valued in organic synthesis.[3]

Physicochemical and Spectroscopic Properties

3-Bromo-4-(trifluoromethyl)pyridine is typically a colorless to light yellow liquid at room temperature.[3] The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyridine ring, enhancing the compound's stability and lipophilicity.[3] This increased fat-solubility can have a profound impact on a molecule's absorption, distribution, and overall biological activity in medicinal chemistry applications.[3]

Table 1: Physical and Chemical Properties of 3-Bromo-4-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 936841-70-2 | [2][4][5][6] |

| Molecular Formula | C₆H₃BrF₃N | [2][3][5][7] |

| Molecular Weight | 225.99 - 226.009 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 172-177 °C; 190.1±35.0 °C (Predicted) | [2][3] |

| Density | ~1.72 g/mL at 25 °C; 1.707±0.06 g/cm³ (Predicted) | [2][3] |

| Melting Point | ~ -46 °C | [3] |

| Flash Point | 64 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane and chloroform. | [3] |

| Storage | Inert atmosphere, room temperature. | [2][4] |

Spectroscopic analysis is fundamental for the structural confirmation of 3-Bromo-4-(trifluoromethyl)pyridine. While detailed spectra are best sourced from suppliers or experimental data, the expected features are:

-

¹H NMR: The spectrum would show signals corresponding to the three protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the positions of the bromine and trifluoromethyl substituents.

-

¹³C NMR: Signals for the six carbon atoms would be present, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Reactivity and Synthetic Utility

The chemical behavior of 3-Bromo-4-(trifluoromethyl)pyridine is dictated by its distinct structural components:

-

The Bromine Atom: The C-Br bond is a key reactive site, making the compound a valuable substrate in a variety of cross-coupling reactions.[2] The bromine atom is a good leaving group, particularly in palladium-catalyzed reactions.[8]

-

The Trifluoromethyl Group: This strongly electron-withdrawing group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[3][8] It also enhances the reactivity of the C-Br bond towards oxidative addition in cross-coupling reactions.[8]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties, allowing it to react with acids to form salts.[3] This can be useful for purification or modifying the compound's physical properties.[3] The nitrogen lone pair can also coordinate with metal catalysts, which may influence reaction outcomes.[8]

Palladium-Catalyzed Cross-Coupling Reactions

3-Bromo-4-(trifluoromethyl)pyridine is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prime example, where the bromine atom is substituted with various organic groups from a boronic acid derivative. The electron-withdrawing nature of the trifluoromethyl group generally increases the reactivity of the C-Br bond in these transformations.[8] However, the position of the bromine at the 3-position is generally the least reactive compared to isomers with bromine at the 2- or 4-positions in Suzuki-Miyaura couplings.[8]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing trifluoromethyl group lowers the electron density of the pyridine ring, making it susceptible to nucleophilic attack.[3][8] In SNAr reactions, a nucleophile can displace a leaving group (like a halide) on the aromatic ring. While the 3-bromo isomer is generally less reactive in SNAr compared to 2-bromo and 4-bromo isomers, these reactions can still be achieved, allowing for the introduction of various functional groups.[3][8]

Synthesis Methodology

A common method for the synthesis of 3-Bromo-4-(trifluoromethyl)pyridine involves the direct bromination of 4-(trifluoromethyl)pyridine.[3]

Experimental Protocol: Bromination of 4-(Trifluoromethyl)pyridine

-

Reaction Setup: Dissolve 4-(trifluoromethyl)pyridine in a suitable solvent, such as dichloromethane, within a reaction vessel equipped with a stirrer and cooling system.[3]

-

Cooling: Cool the solution to a temperature between 0 °C and 5 °C.[3]

-

Reagent Addition: Slowly add a brominating agent, such as N-bromosuccinimide (NBS).[3]

-

Initiation: Introduce an initiator, for example, benzoyl peroxide, to start the reaction.[3]

-

Reaction Monitoring: Maintain constant stirring to ensure the reactants are well-mixed and monitor the reaction's progress.[3]

-

Workup and Purification: Upon completion, the reaction mixture is worked up. The desired product, 3-Bromo-4-(trifluoromethyl)pyridine, can then be isolated and purified using techniques like column chromatography.[3]

Caption: A simplified workflow for the synthesis of 3-Bromo-4-(trifluoromethyl)pyridine.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a key feature in numerous active pharmaceutical ingredients and agrochemicals.[1] The incorporation of a trifluoromethyl group often improves metabolic stability, enhances binding affinity to target proteins, and increases lipophilicity, which are all desirable traits for drug candidates.[9]

3-Bromo-4-(trifluoromethyl)pyridine serves as a crucial starting material for synthesizing more complex molecules.[9][3] For instance, its derivatives have been investigated for their potential as:

-

Kinase Inhibitors: In oncology, many targeted therapies are kinase inhibitors. The trifluoromethylpyridine moiety can be a key component in molecules designed to fit into the ATP-binding pocket of specific kinases involved in cancer cell proliferation.[9]

-

Agrochemicals: Several commercialized agrochemicals contain a trifluoromethylpyridine core structure.[1][10] This is due to the potent biological activity this scaffold can impart against various pests and weeds.

Safety and Handling

Proper handling of 3-Bromo-4-(trifluoromethyl)pyridine is essential due to its potential hazards. It should only be handled by qualified personnel in a well-ventilated area or under a chemical fume hood.[11][12]

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed. | [2] |

| H315 | Causes skin irritation. | [13] |

| H319 | Causes serious eye irritation. | [12][13] |

| H335 | May cause respiratory irritation. | [12] |

| H361 | Suspected of damaging fertility or the unborn child. | [2] |

| H372 | Causes damage to organs through prolonged or repeated exposure. | [2] |

| H410 | Very toxic to aquatic life with long lasting effects. | [2] |

Recommended Personal Protective Equipment (PPE):

Conclusion

3-Bromo-4-(trifluoromethyl)pyridine is a high-value chemical intermediate with a unique combination of properties conferred by its pyridine, bromo, and trifluoromethyl functionalities. Its utility in palladium-catalyzed cross-coupling reactions and other transformations makes it a cornerstone for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, handling requirements, and synthetic potential is crucial for leveraging this powerful building block in research and development.

References

- Pipzine Chemicals. 3-Bromo-4-trifluoromethylpyridine.

- ChemicalBook. 3-Bromo-4-trifluoromethylpyridine | 936841-70-2.

- Sigma-Aldrich. 3-Bromo-4-(trifluoromethyl)pyridine | 936841-70-2.

- Benchchem. Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.

- PubChem. 3-Bromo-4-(trifluoromethyl)pyridine | C6H3BrF3N | CID 19937263.

- Chemsrc. 3-Bromo-4-Trifluoromethylpyridine | CAS#:936841-70-2.

- CymitQuimica. Safety Data Sheet - 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine.

- Sigma-Aldrich. SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene.

- Oakwood Chemical. 3-Bromo-4-(trifluoromethyl)pyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- LookChem. 3-Bromo-4-(trifluoromethyl)pyridine.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- SciSpace. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-trifluoromethylpyridine | 936841-70-2 [chemicalbook.com]

- 3. 3-Bromo-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Reliable China Manufacturer [pipzine-chem.com]

- 4. 3-Bromo-4-(trifluoromethyl)pyridine | 936841-70-2 [sigmaaldrich.com]

- 5. 3-Bromo-4-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-Bromo-4-(trifluoromethyl)pyridine | C6H3BrF3N | CID 19937263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. scispace.com [scispace.com]

- 11. 3-Bromo-4-Trifluoromethylpyridine | CAS#:936841-70-2 | Chemsrc [chemsrc.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Bromo-4-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. Due to the limited availability of complete experimental spectra in the public domain, this guide integrates theoretical predictions with established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS). By examining the anticipated ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, alongside a proposed mass spectrometry fragmentation pathway, this document serves as a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous fluorinated pyridine derivatives.

Introduction

3-Bromo-4-(trifluoromethyl)pyridine (CAS No. 936841-70-2) is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceuticals and agrochemicals.[1] The presence of a bromine atom at the 3-position provides a versatile handle for a variety of cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electronic properties of the pyridine ring.[2] Accurate and reliable analytical methods are paramount for confirming the structure and purity of this compound in any research and development setting.

Molecular Structure and Spectroscopic Overview

The structure of 3-Bromo-4-(trifluoromethyl)pyridine, with the IUPAC name 3-bromo-4-(trifluoromethyl)pyridine and molecular formula C₆H₃BrF₃N, dictates its spectroscopic characteristics.[3] The aromatic pyridine ring contains three distinct protons, and the trifluoromethyl group introduces a unique fluorine signature.

Caption: Molecular structure of 3-Bromo-4-(trifluoromethyl)pyridine.

The following sections will delve into the predicted NMR and MS data, providing a detailed interpretation of the expected spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-Bromo-4-(trifluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the bromine atom, and the trifluoromethyl group will cause these protons to be deshielded, appearing at relatively high chemical shifts (downfield).

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Bromo-4-(trifluoromethyl)pyridine

| Proton | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| H-2 | 8.5 - 8.7 | Doublet | ~5 Hz |

| H-5 | 7.8 - 8.0 | Doublet | ~5 Hz |

| H-6 | 8.8 - 9.0 | Singlet (or narrow multiplet) | - |

-

Rationale for Predictions: The proton at the 6-position (H-6) is adjacent to the nitrogen atom and is expected to be the most deshielded. The protons at the 2 and 5-positions will exhibit a mutual coupling, resulting in doublets. The coupling constant between these two protons is anticipated to be in the typical range for ortho-coupling in pyridine rings. The trifluoromethyl group will likely induce some long-range coupling, which may lead to slight broadening or additional splitting of the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected, five for the pyridine ring carbons and one for the trifluoromethyl carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Bromo-4-(trifluoromethyl)pyridine

| Carbon | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-2 | 150 - 155 | Singlet |

| C-3 | 120 - 125 | Singlet |

| C-4 | 135 - 140 | Quartet |

| C-5 | 125 - 130 | Singlet |

| C-6 | 155 - 160 | Singlet |

| CF₃ | 120 - 125 | Quartet |

-

Rationale for Predictions: The carbon atoms attached to the electronegative nitrogen and bromine atoms will be significantly deshielded. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom at the 4-position, directly attached to the CF₃ group, will also exhibit a quartet multiplicity, though with a smaller coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4] For 3-Bromo-4-(trifluoromethyl)pyridine, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 3-Bromo-4-(trifluoromethyl)pyridine

| Fluorine | Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Predicted Multiplicity |

| CF₃ | -60 to -70 | Singlet |

-

Rationale for Predictions: The chemical shift of the CF₃ group is expected in the typical range for trifluoromethyl groups attached to an aromatic ring.[5] In a proton-decoupled ¹⁹F NMR spectrum, this signal will appear as a singlet. In a non-decoupled spectrum, long-range couplings to the aromatic protons might be observed, leading to a more complex multiplet.

Caption: A generalized workflow for NMR analysis of 3-Bromo-4-(trifluoromethyl)pyridine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation.

Predicted Fragmentation Pathway

Under electron ionization (EI), 3-Bromo-4-(trifluoromethyl)pyridine is expected to produce a molecular ion peak corresponding to its molecular weight. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Fragmentation Data for 3-Bromo-4-(trifluoromethyl)pyridine

| m/z | Proposed Fragment | Proposed Neutral Loss |

| 225/227 | [C₆H₃BrF₃N]⁺ | - |

| 196/198 | [C₅H₃BrF₂N]⁺ | •CF |

| 146 | [C₅H₃F₃N]⁺ | •Br |

| 126 | [C₅H₃F₂N]⁺ | •Br, •F |

| 77 | [C₅H₃N]⁺ | •Br, •CF₃ |

-

Rationale for Predictions: The molecular ion is expected to be relatively stable due to the aromatic ring. The primary fragmentation pathways are likely to involve the loss of a bromine radical (•Br) or a trifluoromethyl radical (•CF₃). The loss of a bromine atom would lead to a fragment at m/z 146. Subsequent fragmentation could involve the loss of fluorine atoms or other small neutral molecules. The presence of the bromine isotope pattern for any bromine-containing fragments is a key diagnostic feature.

Caption: A simplified proposed fragmentation pathway for 3-Bromo-4-(trifluoromethyl)pyridine.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for 3-Bromo-4-(trifluoromethyl)pyridine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-4-(trifluoromethyl)pyridine in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A smaller number of scans (e.g., 64-128) is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.

Conclusion

This technical guide has presented a detailed, albeit largely predictive, spectroscopic profile of 3-Bromo-4-(trifluoromethyl)pyridine. By combining fundamental principles of NMR and MS with data from analogous compounds, a reliable framework for the characterization of this important building block has been established. The provided tables of predicted chemical shifts, coupling constants, and mass fragments, along with the rationale behind them, offer a valuable resource for scientists working with this compound. It is anticipated that this guide will facilitate the unambiguous identification and quality assessment of 3-Bromo-4-(trifluoromethyl)pyridine in various research and development applications.

References

-

Chemsrc. 3-Bromo-4-Trifluoromethylpyridine | CAS#:936841-70-2. [Link]

-

Pipzine Chemicals. 3-Bromo-4-trifluoromethylpyridine. [Link]

-

PubChem. 3-Bromo-4-(trifluoromethyl)pyridine. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

LookChem. 3-Bromo-4-(trifluoromethyl)pyridine. [Link]

-

Oakwood Chemical. 3-Bromo-4-(trifluoromethyl)pyridine. [Link]

-

PubChemLite. 3-bromo-4-(trifluoromethoxy)pyridine (C6H3BrF3NO). [Link]

-

ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Bromo-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Reliable China Manufacturer [pipzine-chem.com]

- 3. 3-Bromo-4-(trifluoromethyl)pyridine | C6H3BrF3N | CID 19937263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

The Synthetic Cornerstone: A Technical Guide to 3-Bromo-4-(trifluoromethyl)pyridine for Advanced Research and Development

This guide provides an in-depth technical overview of 3-Bromo-4-(trifluoromethyl)pyridine, a critical building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will move beyond a simple datasheet to explore the compound's commercial landscape, its intrinsic chemical logic, and its practical application in state-of-the-art synthetic transformations. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success in your laboratory.

Introduction: The Strategic Importance of a Fluorinated Pyridine

3-Bromo-4-(trifluoromethyl)pyridine (CAS No: 936841-70-2; Molecular Formula: C₆H₃BrF₃N; Molecular Weight: 226.00 g/mol ) is a heterocyclic compound of significant interest.[1][2] Its value lies in the unique and synergistic properties of its constituent parts: the pyridine ring, a common scaffold in bioactive molecules; the bromine atom, a versatile handle for cross-coupling reactions; and the trifluoromethyl (CF₃) group.

The CF₃ group is a powerful modulator of physicochemical properties. Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[3] Consequently, 3-Bromo-4-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, including insecticides like flonicamid and herbicides such as pyroxsulam.[4][5] This guide will equip you with the knowledge to effectively source and utilize this potent synthetic intermediate.

Commercial Availability and Sourcing

Reliable access to high-quality starting materials is the foundation of successful research. 3-Bromo-4-(trifluoromethyl)pyridine is commercially available from a range of specialized chemical suppliers. Purity levels are typically high (≥95%), suitable for most synthetic applications. When selecting a supplier, consider factors such as available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis).

Below is a summary of representative commercial suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the vendor.

| Supplier | Representative Quantities | Purity |

| SynQuest Laboratories | 5 g, 25 g | N/A |

| Matrix Scientific | 1 g, 5 g, 25 g | 95% |

| Crysdot | 100 g | 95+% |

| Labseeker | 10 g, 25 g | 95% |

| Apolloscientific | 5 g | N/A |

| Oakwood Chemical | 1 g, 5 g, 25 g | 99% |

Data compiled from publicly available supplier information.[2][6]

Synthesis and Chemical Logic

Understanding the synthesis of 3-Bromo-4-(trifluoromethyl)pyridine provides insight into its reactivity and potential impurity profile. The most common laboratory-scale synthesis involves the regioselective bromination of 4-(trifluoromethyl)pyridine.

Synthetic Pathway: Electrophilic Bromination

The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution and directs the incoming electrophile. The bromination reaction typically proceeds via a radical mechanism when initiated, or through electrophilic aromatic substitution under acidic conditions. A common and effective method utilizes N-Bromosuccinimide (NBS) as the bromine source.[6]

Below is a diagram illustrating the general synthetic workflow.

Caption: General workflow for the synthesis of 3-Bromo-4-(trifluoromethyl)pyridine.

Step-by-Step Laboratory Protocol: Bromination of 4-(Trifluoromethyl)pyridine

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. Causality: The choice of a non-polar solvent like dichloromethane (DCM) is crucial for solubilizing the starting pyridine and NBS.[6] Cooling the reaction to 0-5 °C helps to control the reaction rate and minimize potential side reactions.[6] The initiator, benzoyl peroxide, is used to generate bromine radicals from NBS, facilitating the substitution.[6]

Materials:

-

4-(Trifluoromethyl)pyridine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethyl)pyridine (1.0 eq). Dissolve it in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution. Follow this with the addition of a catalytic amount of benzoyl peroxide (0.02-0.05 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3-Bromo-4-(trifluoromethyl)pyridine.

Core Reactivity and Applications in Synthesis

The synthetic utility of 3-Bromo-4-(trifluoromethyl)pyridine is primarily centered on the reactivity of the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[7][8] In this context, 3-Bromo-4-(trifluoromethyl)pyridine can be coupled with a variety of aryl or heteroaryl boronic acids or esters to construct complex biaryl structures, which are prevalent in pharmaceuticals.

Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst like XPhosPdG2), a suitable ligand (e.g., XPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃) is critical.[7] The base activates the boronic acid, facilitating transmetalation to the palladium center. The ligand stabilizes the palladium complex and promotes the key steps of oxidative addition and reductive elimination.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the go-to method for constructing carbon-nitrogen bonds, another essential linkage in medicinal chemistry.[9][10] This reaction allows for the coupling of 3-Bromo-4-(trifluoromethyl)pyridine with a wide range of primary and secondary amines.

Causality: This reaction requires a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos).[10][11] These ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaO t Bu) is typically used to deprotonate the amine, forming the active palladium-amido complex.[11]

Caption: Key components of a Buchwald-Hartwig amination reaction.

Safety and Handling

3-Bromo-4-(trifluoromethyl)pyridine is a potentially hazardous chemical and must be handled with appropriate safety precautions by qualified individuals.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before use.

Conclusion

3-Bromo-4-(trifluoromethyl)pyridine is more than just a chemical reagent; it is a strategic tool for innovation in the life sciences. Its well-defined reactivity, particularly in robust cross-coupling reactions, allows for the efficient and modular synthesis of complex molecular architectures. By understanding its commercial availability, synthesis, and the chemical principles governing its application, researchers can confidently leverage this building block to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

-

Iwasaki, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 144-159. [Link]

-

Iwasaki, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Ben-Valid, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

-

LookChem. 3-Bromo-4-(trifluoromethyl)pyridine. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Oakwood Chemical. 3-Bromo-4-(trifluoromethyl)pyridine. [Link]

Sources

- 1. 3-BROMO-4-(TRIFLUOROMETHYL)PYRIDINE [chemicalbook.com]

- 2. 3-Bromo-4-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 3. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. 3-Bromo-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Reliable China Manufacturer [pipzine-chem.com]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

A Technical Guide to the Synthesis, Reactivity, and Application of 3-Bromo-4-(trifluoromethyl)pyridine Derivatives and Analogs

<

Abstract

The 3-Bromo-4-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of a bromine atom at the 3-position and a potent electron-withdrawing trifluoromethyl group at the 4-position imbues the pyridine ring with unique chemical properties, making it an exceptionally versatile building block. This guide provides an in-depth technical overview of the synthesis, chemical reactivity, and diverse applications of this core structure. We will explore the causality behind synthetic strategies and derivatization choices, present detailed, field-proven experimental protocols for key transformations, and discuss the structure-activity relationships of its derivatives and analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this important heterocyclic compound.

Introduction to the 3-Bromo-4-(trifluoromethyl)pyridine Scaffold

The utility of 3-Bromo-4-(trifluoromethyl)pyridine stems from the synergistic interplay of its three key components: the pyridine ring, the bromine atom, and the trifluoromethyl group.

-

Pyridine Ring: As an electron-deficient heterocycle, the pyridine ring itself is a common feature in bioactive molecules. Its nitrogen atom can act as a hydrogen bond acceptor, influencing molecular recognition at biological targets.[1]

-

Trifluoromethyl Group (-CF3): The incorporation of a -CF3 group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The strong electron-withdrawing nature of the -CF3 group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity.[4]

-

Bromine Atom (-Br): The bromine atom at the C3 position is a versatile synthetic handle. Its reactivity allows for the introduction of a wide array of functional groups through various cross-coupling reactions, serving as the primary point for derivatization.[1]

This combination of features makes 3-Bromo-4-(trifluoromethyl)pyridine an important intermediate for creating libraries of complex molecules for screening in drug discovery and materials science.[1]

Physicochemical and Spectroscopic Profile

A clear understanding of the physical and spectroscopic properties is essential for handling, reaction monitoring, and characterization.

| Property | Value | Source |

| CAS Number | 936841-70-2 | [5][6] |

| Molecular Formula | C₆H₃BrF₃N | [5][6] |